Ro 25-6981 is a synthetic compound classified as an N-methyl-D-aspartate (NMDA) receptor antagonist. It demonstrates high selectivity for NMDA receptors containing the NR2B subunit. [, ] This selectivity makes Ro 25-6981 a valuable tool in scientific research, particularly in neuroscience, for investigating the specific roles of NR2B-containing NMDA receptors in various physiological and pathological processes. [, , , , ]
Ro 25-6981 is a highly selective antagonist of the N-methyl-D-aspartate receptor, specifically targeting the NR2B subunit. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in neurodegenerative diseases and psychiatric disorders. The compound is known for its ability to modulate synaptic transmission and neuroplasticity, making it a subject of interest in studies related to cognition and memory.
Ro 25-6981 was first synthesized by scientists at Roche in the late 1990s as part of a broader investigation into NMDA receptor antagonists. It has since been utilized in various preclinical and clinical studies to explore its effects on the central nervous system.
Ro 25-6981 belongs to the class of compounds known as NMDA receptor antagonists. More specifically, it is categorized as a selective antagonist for the NR2B subunit of the NMDA receptor, distinguishing it from other NMDA antagonists that may target different receptor subunits or exhibit broader activity profiles.
The synthesis of Ro 25-6981 involves several key steps that focus on constructing its complex molecular structure. The process typically includes:
Technical details include the use of specific solvents (e.g., dimethyl sulfoxide) and conditions (e.g., temperature and reaction time) that optimize yield and purity. For example, high-performance liquid chromatography is often employed to assess purity levels during synthesis .
Ro 25-6981 has a distinct molecular structure characterized by its complex arrangement of atoms:
The three-dimensional conformation of Ro 25-6981 allows for specific interactions with the NMDA receptor, particularly at the NR2B subunit, which is crucial for its antagonistic activity .
Ro 25-6981 undergoes various chemical reactions that are essential for its pharmacological activity:
The mechanism through which Ro 25-6981 exerts its effects involves several processes:
Relevant data indicate that the compound maintains its pharmacological efficacy across a range of physiological conditions .
Ro 25-6981 has several scientific uses, particularly in research related to:
Ro 25-6981 (chemical name: (αR,βS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate) is a potent and highly selective negative allosteric modulator of NMDA receptors containing the GluN2B (NR2B) subunit. Its selectivity arises from specific interactions with structural determinants within the amino-terminal domain (ATD) of the GluN2B subunit. Ligand binding assays demonstrate that Ro 25-6981 inhibits ¹²⁵I-MK801 binding to recombinant receptors composed of NR1a/NR2B (ε2) subunits with an IC₅₀ of 18 nM, while showing no significant inhibition at NR1a/NR2A (ε1) receptors even at micromolar concentrations [1] [4]. Chimeric receptor studies confirmed that residues 1–464 of the GluN2B subunit are necessary and sufficient for high-affinity Ro 25-6981 binding [1]. This subunit-specific antagonism is conserved across species, as evidenced by its activity at murine ε2-containing receptors [4].
Table 1: Subunit Selectivity Profile of Ro 25-6981
Receptor Subtype | IC₅₀ Value | Inhibition Max (%) |
---|---|---|
NR1a/NR2B (GluN1C/GluN2B) | 9–18 nM | >70% |
NR1a/NR2A (GluN1C/GluN2A) | >50 μM | No significant effect |
Rat forebrain membranes | 13 nM (high-affinity sites) | 70% |
Ro 25-6981 exhibits a unique activity-dependent mechanism of NMDA receptor blockade. Electrophysiological studies in Xenopus oocytes and cortical neurons reveal that its inhibitory effects are enhanced under conditions of high receptor activation frequency or prolonged glutamate exposure [2] [5]. This property stems from its preferential binding to the open-channel conformation of GluN2B-containing NMDA receptors. The compound demonstrates slow association and dissociation kinetics, with recovery from blockade taking several minutes after washout [2] [7]. This use-dependence contributes to its neuroprotective efficacy, as evidenced by its ability to protect cultured cortical neurons against glutamate toxicity (IC₅₀ = 0.4 μM) and combined oxygen-glucose deprivation (IC₅₀ = 0.04 μM) [2] [5]. Notably, Ro 25-6981 shows minimal activity at voltage-gated Na⁺ (IC₅₀ > 100 μM) and Ca²⁺ channels (IC₅₀ > 30 μM), confirming its selectivity for NMDA receptors in pathological hyperactivation states [7].
The selectivity of Ro 25-6981 for GluN2B over GluN2A subunits exceeds 5,000-fold, representing a significant improvement over earlier NR2B antagonists like ifenprodil. In recombinant receptor studies:
Table 2: Comparative Efficacy of Ro 25-6981 vs. Reference Compounds
Antagonist | IC₅₀ (GluN1C/GluN2B) | IC₅₀ (GluN1C/GluN2A) | Selectivity Ratio (NR2A/NR2B) |
---|---|---|---|
Ro 25-6981 | 9 nM | 52 µM | >5,778-fold |
Ifenprodil | ~100 nM | >100 µM | >1,000-fold |
Haloperidol | ~300 nM | Inactive | Undefined |
Ro 25-6981 acts as a negative allosteric modulator by binding to a regulatory site distinct from the glutamate, glycine, or ion channel domains. Its binding modulates receptor gating through conformational changes in the GluN2B ATD [1] [4]. Key pharmacological characteristics include:
Table 3: Key Allosteric Modulators of GluN2B-NMDA Receptors
Compound | Binding Site | Polyamine Sensitivity | Critical GluN2B Residues |
---|---|---|---|
Ro 25-6981 | ATD (N-terminal lobe) | Insensitive | E200, E201, R337 |
Ifenprodil | ATD (inter-lobe cleft) | Sensitive | E236, K234, W117 |
Spermine | Inter-subunit interface | Endogenous activator | E201, D104 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7